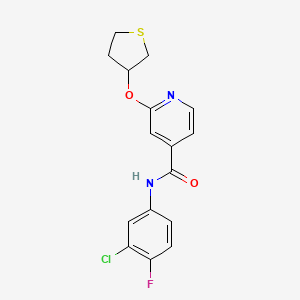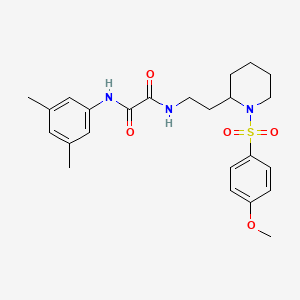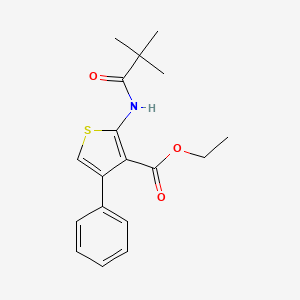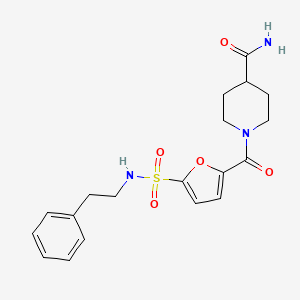
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as a tool for investigating the function and regulation of CFTR.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoisonicotinic acid to form an intermediate, which is then reacted with tetrahydrothiophene-3-ol in the presence of a coupling agent to yield the final product.
Starting Materials
3-chloro-4-fluoroaniline, 2-bromoisonicotinic acid, tetrahydrothiophene-3-ol, coupling agent
Reaction
Step 1: 3-chloro-4-fluoroaniline is reacted with 2-bromoisonicotinic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an intermediate., Step 2: The intermediate is then reacted with tetrahydrothiophene-3-ol in the presence of a base, such as triethylamine, to yield the final product, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
作用機序
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide protein, known as the regulatory domain, and prevents the channel from opening and allowing chloride ions to pass through. This mechanism of action is distinct from other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors, such as genistein and glibenclamide, which target different regions of the protein.
生化学的および生理学的効果
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel TMEM16A, and to have anti-inflammatory effects in animal models of lung disease. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 is a valuable tool for investigating the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, as well as other ion channels and physiological processes. Its specificity for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and its distinct mechanism of action make it a useful complement to other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors. However, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has some limitations for lab experiments, such as its relatively low potency and its potential off-target effects on other ion channels.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 for cystic fibrosis and other diseases. Finally, there is ongoing research into the physiological and biochemical effects of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172, which may lead to new insights into the function and regulation of ion channels and other cellular processes.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been widely used in scientific research to study the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been shown to inhibit N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide-mediated chloride transport in a variety of cell types, including human airway epithelial cells and pancreatic duct cells. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been used to investigate the role of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in other physiological processes, such as sweat gland function and intestinal fluid secretion.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-13-8-11(1-2-14(13)18)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAULWIYVFZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)

![2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One](/img/structure/B2677609.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)
![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)

